molecular formula C20H23N5O B6790401 N-cyclopentyl-1-methyl-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazole-3-carboxamide

N-cyclopentyl-1-methyl-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazole-3-carboxamide

Cat. No.: B6790401
M. Wt: 349.4 g/mol
InChI Key: VMSIIQXVSIOHLY-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-methyl-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

N-cyclopentyl-1-methyl-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-14-11-15(17-9-5-6-10-18(17)22-14)12-25(16-7-3-4-8-16)20(26)19-21-13-24(2)23-19/h5-6,9-11,13,16H,3-4,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSIIQXVSIOHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CN(C3CCCC3)C(=O)C4=NN(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-methyl-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-methyl-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the triazole or quinoline rings.

Scientific Research Applications

N-cyclopentyl-1-methyl-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-methyl-N-[(2-methylquinolin-4-yl)methyl]-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined triazole and quinoline structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

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